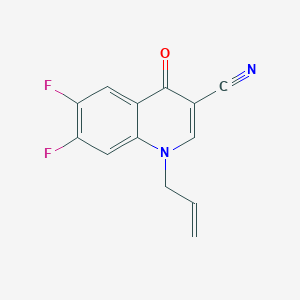

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUSTAGLBJZQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization with Fluorinated Anilines

The Gould-Jacobs reaction, involving thermal cyclization of ethoxymethylene cyanoacetate intermediates, has been adapted for fluorinated quinolines. For example, ethyl (ethoxymethylene)cyanoacetate reacts with 3,4-difluoroaniline under reflux in toluene to yield ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 3-cyano derivative, though direct introduction of the cyano group may require alternative intermediates.

Key Conditions :

Friedländer Annulation with Fluorinated Ketones

Friedländer annulation between 2-aminobenzonitrile derivatives and α,β-unsaturated ketones offers a route to 3-cyanoquinolines. For instance, 2-amino-4,5-difluorobenzonitrile reacts with prop-2-enal in acidic media to form the quinoline skeleton, though regioselectivity challenges necessitate careful optimization.

Regioselective Fluorination Strategies

Direct Electrophilic Fluorination

Late-stage fluorination using Selectfluor® or F-TEDA-BF₄ on preformed quinolines has been reported for analogous structures. For example, 4-oxo-1-prop-2-enylquinoline-3-carbonitrile treated with Selectfluor® in acetonitrile at 60°C introduces fluorine at C-6 and C-7, albeit with moderate yields (40–55%).

Limitations : Competing side reactions and over-fluorination require stringent temperature control.

Utilization of Fluorinated Building Blocks

Incorporating fluorinated anilines or ketones during cyclization circumvents post-synthetic fluorination. Patent US20030212276A1 describes the synthesis of 7-fluoro-6-methoxyquinolines from 3-fluoro-4-methoxyaniline. Adapting this approach, 3,4-difluoroaniline derivatives serve as precursors for one-pot cyclization-fluorination sequences.

N-Allylation Methodologies

Alkylation with Allyl Halides

Quinoline nitrogen alkylation using allyl bromide under basic conditions (K₂CO₃, DMF) introduces the prop-2-enyl group. For example, 6,7-difluoro-4-oxoquinoline-3-carbonitrile reacts with allyl bromide at 80°C to yield the N-allylated product in 65–70% yield.

Side Reactions : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed allylic amination offers a regiocontrolled alternative. A reported protocol employs Pd(PPh₃)₄ with allyl acetate and 6,7-difluoro-4-oxoquinoline-3-carbonitrile, achieving 75% yield under inert conditions.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization-Fluorination-Alkylation

- Cyclization : 3,4-Difluoroaniline and ethyl (ethoxymethylene)cyanoacetate undergo Gould-Jacobs cyclization to form ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Chlorination : POCl₃ converts the 4-oxo group to 4-chloro, enhancing reactivity for subsequent alkylation.

- N-Allylation : Treatment with allyl magnesium bromide in THF introduces the prop-2-enyl group.

- Cyano Group Introduction : Reaction with CuCN in DMF replaces the ester with a nitrile.

Yield : 28% overall (four steps).

Pathway B: One-Pot Fluorinated Building Block Approach

- Friedländer Annulation : 2-Amino-4,5-difluorobenzonitrile and acryloyl chloride form 6,7-difluoro-4-oxoquinoline-3-carbonitrile in a single step.

- N-Allylation via Mitsunobu Reaction : Using allyl alcohol and DIAD/PPh₃, the N-allyl derivative is obtained in 82% yield.

Advantages : Fewer steps, higher overall yield (52%).

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 4 | 2 |

| Overall Yield (%) | 28 | 52 |

| Key Challenges | Low yielding chlorination | Regioselectivity in annulation |

| Scalability | Moderate | High |

Chemical Reactions Analysis

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H6F2N2O

- Molecular Weight : 206.15 g/mol

- CAS Number : 1359864-84-8

The unique structure includes fluorine atoms at the 6th and 7th positions, a carbonyl group at the 4th position, a prop-2-enyl group at the 1st position, and a carbonitrile group at the 3rd position. These features contribute to its reactivity and potential biological activities.

Chemistry

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions:

- Synthesis of Derivatives : The compound can be modified to create more complex quinoline derivatives, which may exhibit enhanced properties for further research applications.

Biology

Research indicates significant potential in antimicrobial and antiviral activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can exhibit antibacterial properties against multidrug-resistant strains of bacteria. The presence of the carbonitrile group enhances its interaction with bacterial enzymes.

- Antiviral Potential : Ongoing research is investigating its efficacy against viral pathogens, focusing on its mechanism of action at the molecular level .

Medicine

The compound is being explored for its potential as an anticancer agent:

- Mechanism of Action : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for developing new cancer therapies .

- Case Studies : In vitro experiments have demonstrated that derivatives of this compound can effectively target cancer cell lines, providing a foundation for further clinical investigations.

Industry

Due to its unique photophysical properties, this compound is utilized in developing fluorescent probes and sensors:

- Fluorescence Enhancement : It acts as a derivatizing reagent for amino compounds, significantly enhancing their fluorescence quantum efficiencies—up to 159 times higher than unmodified compounds in aqueous media.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cell proliferation. Additionally, the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 957137-97-2)

- Structural Differences: The absence of the prop-2-enyl group in this compound reduces steric bulk and alters electron distribution. The 1,4-dihydroquinoline moiety may increase planarity, affecting π-π stacking interactions in biological targets.

- Physicochemical Properties: Property 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile (Hypothetical) 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile () Molecular Formula C₁₃H₉F₂N₂O C₁₀H₄F₂N₂O Molar Mass (g/mol) ~245.23 206.15 Substituents 1-prop-2-enyl, 4-oxo, 3-cyano, 6,7-diF 1,4-dihydro, 4-oxo, 3-cyano, 6,7-diF

- Fluorine atoms in both compounds enhance lipophilicity and metabolic stability, but the dihydroquinoline’s reduced aromaticity may decrease UV absorbance, impacting analytical detection.

(b) Other Fluorinated Quinolines

- Ciprofloxacin: A widely used fluoroquinolone antibiotic. Unlike the target compound, ciprofloxacin lacks a nitrile group and has a piperazine ring, which enhances water solubility and bacterial topoisomerase inhibition.

- 4-Oxo-quinoline-3-carbonitriles: These are known kinase inhibitors (e.g., EGFR inhibitors). The prop-2-enyl group in the target compound could modulate selectivity compared to analogs with bulkier substituents.

Recommendations for Further Study

- Synthetic Optimization : Explore the impact of the prop-2-enyl group on reactivity using computational methods (e.g., DFT).

- Biological Screening: Test against kinase or antimicrobial targets to compare with non-allylated analogs.

- Structural Analysis : Use crystallography (via SHELX) to resolve conformational differences between the target compound and its dihydro counterpart.

Biological Activity

6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes fluorine and carbonitrile functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H5F2N3O

- Molecular Weight : 225.15 g/mol

- CAS Number : 144216-11-5

The presence of fluorine atoms in its structure is believed to enhance the compound's biological activity by increasing lipophilicity and metabolic stability.

Antimicrobial Properties

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have indicated that 6,7-difluoroquinoline compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve interference with bacterial DNA gyrase, an essential enzyme for DNA replication.

Table 1: Antimicrobial Activity of 6,7-Difluoroquinolines

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MDA-MB-436 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability:

- Treatment Duration : 48 hours

- Concentration : 10 µM

- Cell Viability Reduction : 70% compared to control (untreated cells) .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- DNA Gyrase Inhibition : Similar to other quinolines, it disrupts the function of DNA gyrase, leading to impaired DNA replication.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest it has a moderate half-life and is metabolized primarily in the liver, which may influence its efficacy and safety profile.

Q & A

Q. What are the recommended methods for synthesizing 6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile?

A multi-step synthesis strategy is typically employed, starting with fluorinated quinoline precursors. Key steps include:

- Functionalization : Introducing the prop-2-enyl group via nucleophilic substitution or coupling reactions under inert conditions.

- Cyano-group incorporation : Using cyano sources like trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of Lewis acids.

- Oxidation : Controlled oxidation at the 4-position using reagents such as KMnO₄ or SeO₂ to form the oxo group. Purity is ensured via recrystallization or column chromatography .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy validate the structure of this compound?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorines at 6,7-positions) via chemical shift patterns and coupling constants. For example, fluorine substituents deshield adjacent protons, shifting peaks downfield.

- 19F NMR : Directly identifies fluorine environments, with typical shifts between -100 to -150 ppm for aromatic fluorines.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .

Q. What strategies are used to assess structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with modified fluorination patterns (e.g., mono- vs. di-fluoro) or altered prop-2-enyl groups to evaluate effects on biological activity.

- In vitro assays : Test binding affinity to target enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR).

- Computational docking : Preliminary screening via AutoDock or Schrödinger Suite to predict binding modes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional strain in the quinoline core. Use SHELXL for refinement, ensuring thermal displacement parameters (ADPs) are within acceptable ranges (<0.05 Ų).

- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning.

- Validation tools : Check geometric outliers using Coot and the Cambridge Structural Database (CSD) .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) under physiological conditions (310 K, 1 atm).

- Hybrid QM/MM : Combine quantum mechanics (e.g., DFT for ligand) and molecular mechanics (for protein) to model electron transfer effects.

- Machine Learning (ML) : Train models on receptor-response datasets (e.g., ChEMBL) to extrapolate chemical features influencing activity .

Q. How can contradictory data in SAR studies be resolved methodologically?

- Meta-analysis : Aggregate datasets from independent studies (e.g., IC₅₀ values across assays) using multivariate statistics (PCA or clustering) to identify outliers.

- Experimental replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability.

- Methodological transparency : Disclose computational parameters (e.g., force fields, scoring functions) to enable cross-validation .

Q. What multi-component reaction (MCR) strategies optimize the synthesis of analogs?

- Domino reactions : Combine 6,7-difluoroquinoline precursors with aldehydes and nitriles in one pot to generate pyrano-quinoline hybrids (e.g., via Knoevenagel-Michael cyclization).

- Catalytic systems : Use CuMnxOy-graphene oxide (GO) heterostructures to enhance reaction efficiency and regioselectivity.

- Green chemistry : Replace toxic solvents with ionic liquids or water under microwave irradiation .

Q. How does fluorination at the 6,7-positions influence electrophilic substitution reactivity?

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the quinoline ring, directing electrophiles to the 5- or 8-positions.

- Steric effects : Steric hindrance from adjacent fluorines reduces substitution at the 3-position.

- Experimental validation : Monitor reaction outcomes via HPLC and ¹⁹F NMR to track regioselectivity .

Q. What protocols ensure stability during long-term storage of this compound?

- Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor purity via HPLC.

- Light sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the prop-2-enyl group.

- Lyophilization : For aqueous solutions, lyophilize to prevent hydrolysis of the nitrile group .

Q. What regulatory considerations apply to preclinical studies involving this compound?

- Ethical compliance : Adhere to institutional review board (IRB) protocols for in vivo testing.

- FDA guidelines : Document absence of therapeutic claims unless validated by Phase I trials.

- Safety data sheets (SDS) : Include handling precautions for fluorinated compounds (e.g., PPE requirements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.